molecular formula C15H15N3OS B2741031 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole CAS No. 69417-07-8

6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole

Cat. No. B2741031
CAS RN: 69417-07-8
M. Wt: 285.37
InChI Key: STQFFDZUFDSXFN-UHFFFAOYSA-N
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Description

6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole, also known as PMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMSB is a benzimidazole derivative that has been shown to possess anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole involves the inhibition of various signaling pathways involved in inflammation, cancer, and microbial growth. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole inhibits the NF-κB pathway, which is a key regulator of inflammation and cancer. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole also inhibits the Akt/mTOR pathway, which is involved in cancer cell survival and growth. Additionally, 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole in lab experiments include its potent anti-inflammatory, anti-cancer, and anti-microbial properties. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole is also relatively easy to synthesize and has been optimized for large-scale production. However, the limitations of using 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole in lab experiments include its potential toxicity and lack of specificity. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to inhibit the growth of both cancer and normal cells, which may limit its therapeutic potential.

Future Directions

There are several future directions for the research on 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole. One direction is to investigate the potential of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole as a therapeutic agent for various inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole as a therapeutic agent for various types of cancer. Additionally, future research can focus on optimizing the synthesis of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole to improve its potency and specificity.

Synthesis Methods

The synthesis of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole involves the reaction of 2-(1-pyridin-2-ylethylsulfinyl)aniline with methyl 2-bromoacetate in the presence of a base. The resulting product is then subjected to a cyclization reaction to form 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole. The synthesis of 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been reported in several scientific journals and has been optimized for large-scale production.

Scientific Research Applications

6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has also been shown to possess anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.

properties

CAS RN

69417-07-8

Product Name

6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole

Molecular Formula

C15H15N3OS

Molecular Weight

285.37

IUPAC Name

6-methyl-2-(1-pyridin-2-ylethylsulfinyl)-1H-benzimidazole

InChI

InChI=1S/C15H15N3OS/c1-10-6-7-13-14(9-10)18-15(17-13)20(19)11(2)12-5-3-4-8-16-12/h3-9,11H,1-2H3,(H,17,18)

InChI Key

STQFFDZUFDSXFN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(N2)S(=O)C(C)C3=CC=CC=N3

solubility

not available

Origin of Product

United States

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